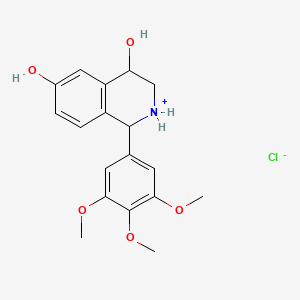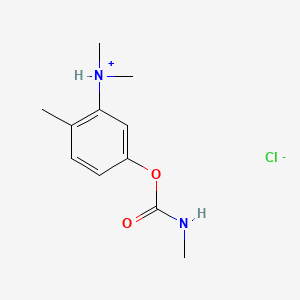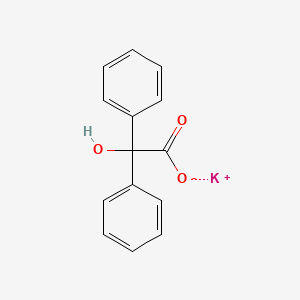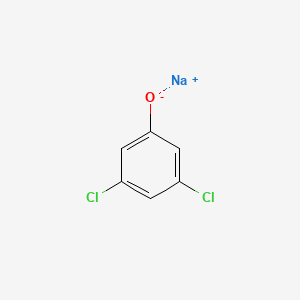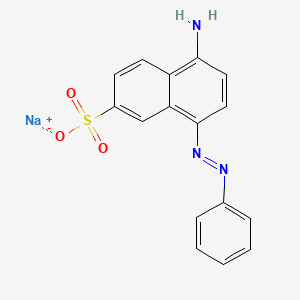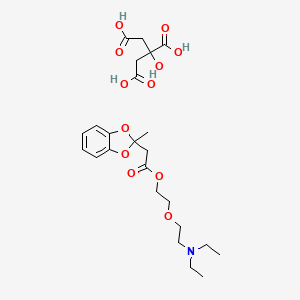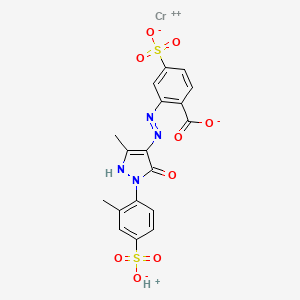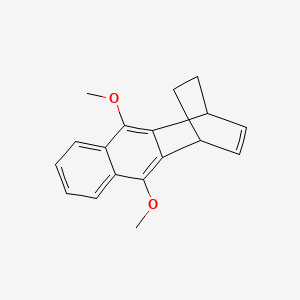
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol This compound is characterized by its unique structure, which includes multiple aromatic rings and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Reaction with Methanol: Anthracene is reacted with methanol in the presence of a catalyst to introduce methoxy groups at the 9 and 10 positions.
Cyclization: The intermediate product undergoes a cyclization reaction to form the ethano bridge between the 1 and 4 positions, resulting in the formation of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Scientific Research Applications
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but differs in the position of the ethano bridge.
9,10-Ethanoanthracene,9,10-dihydro-: Another similar compound with a different arrangement of the ethano bridge.
Uniqueness
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
75102-20-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3,10-dimethoxytetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C18H18O2/c1-19-17-13-5-3-4-6-14(13)18(20-2)16-12-9-7-11(8-10-12)15(16)17/h3-7,9,11-12H,8,10H2,1-2H3 |
InChI Key |
FNGUELPQSYASAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCC(C2=C(C4=CC=CC=C41)OC)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
